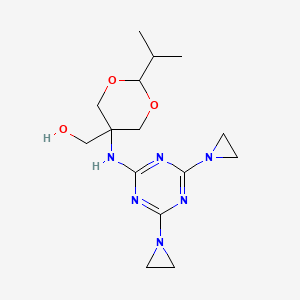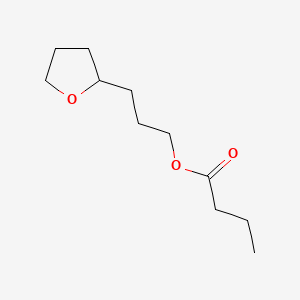
S-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)isothiuronium chloride monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)isothiuronium chloride monohydrate is a chemical compound with a complex structure that includes a dibenzo thiepin core
準備方法
The synthesis of S-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)isothiuronium chloride monohydrate involves several steps. One common synthetic route includes the reaction of 8-chloro-10,11-dihydrodibenzo(b,f)thiepin with isothiuronium chloride under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
S-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)isothiuronium chloride monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
S-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)isothiuronium chloride monohydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of S-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)isothiuronium chloride monohydrate involves its interaction with specific molecular targets. It is known to act as a dopamine receptor antagonist, particularly targeting the D2 dopamine receptor. This interaction inhibits dopamine signaling pathways, which can have various physiological effects .
類似化合物との比較
S-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)isothiuronium chloride monohydrate can be compared with similar compounds such as:
Octoclothepin: Another dibenzo thiepin derivative with similar pharmacological properties.
8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-amine: A related compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific isothiuronium chloride moiety, which imparts distinct chemical and biological properties .
特性
CAS番号 |
69195-78-4 |
|---|---|
分子式 |
C15H14Cl2N2S2 |
分子量 |
357.3 g/mol |
IUPAC名 |
[amino-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)sulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C15H13ClN2S2.ClH/c16-10-5-6-13-11(8-10)14(20-15(17)18)7-9-3-1-2-4-12(9)19-13;/h1-6,8,14H,7H2,(H3,17,18);1H |
InChIキー |
CXZMSYAHZUOULM-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)SC(=[NH2+])N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



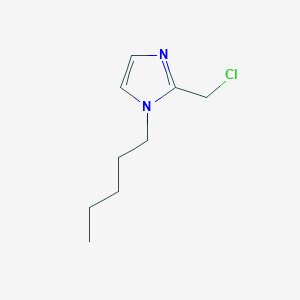
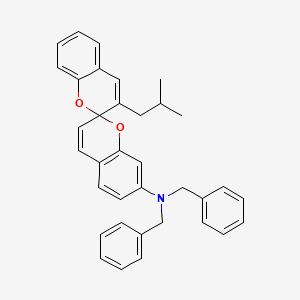
![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)
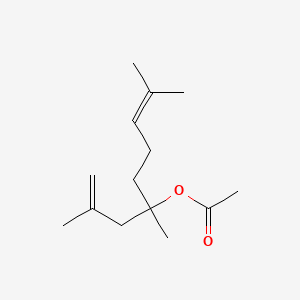
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
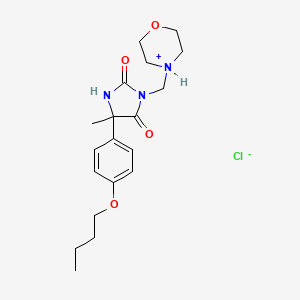

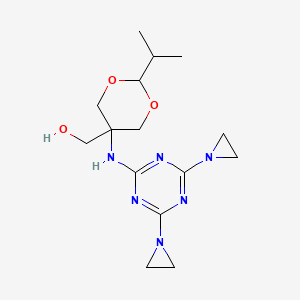
![1-[1-[3-[1,3-Dioxolan-2-yl-2-(4-fluorophenyl)]propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B13784590.png)
